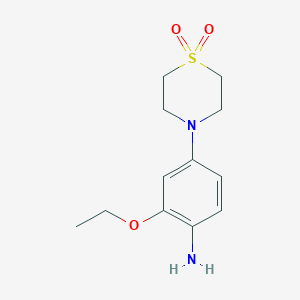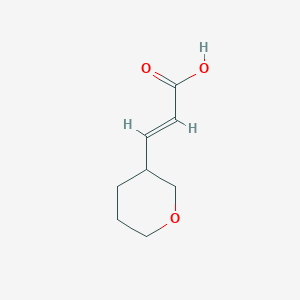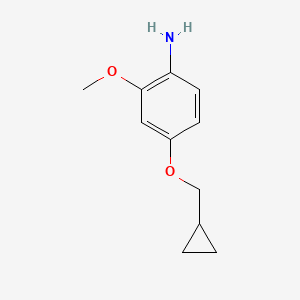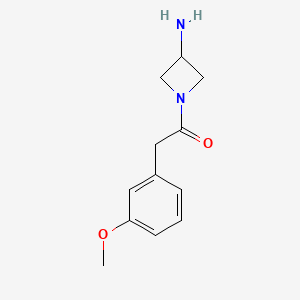
2-Bromo-n-(4-methylbenzyl)acetamide
Descripción general
Descripción
2-Bromo-n-(4-methylbenzyl)acetamide (BMBA) is a synthetic compound that has been the subject of scientific research for its potential applications in various fields. BMBA is a brominated alkyl acetamide compound with a molecular weight of about 259.3 g/mol and a melting point of about 107-108 °C. BMBA has attracted attention due to its wide range of biological activities, including anti-cancer, anti-inflammatory, anti-oxidative, and anti-microbial activities. In addition, BMBA has been used in the synthesis of various pharmaceuticals, agrochemicals, and polymers.
Aplicaciones Científicas De Investigación
Imaging Probe Research
One notable application of a derivative of 2-Bromo-n-(4-methylbenzyl)acetamide is in the synthesis and evaluation of imaging probes. A study by Prabhakaran et al. (2006) synthesized a compound similar to 2-Bromo-n-(4-methylbenzyl)acetamide, used as a potential imaging probe for 5-HT2A receptors. The study focused on the molecule's ability to penetrate the blood-brain barrier, important for its application in positron emission tomography (PET) imaging.
Antimicrobial Applications
In another study, Fuloria et al. (2014) explored the synthesis of compounds related to 2-Bromo-n-(4-methylbenzyl)acetamide and evaluated their antimicrobial properties. The study Fuloria et al. (2014) focused on the preparation of Schiff bases and Thiazolidinone derivatives, which exhibited antibacterial and antifungal activities.
Antioxidant Properties
Li et al. (2012) discovered nitrogen-containing bromophenols, structurally related to 2-Bromo-n-(4-methylbenzyl)acetamide, in marine red algae. These compounds demonstrated significant radical scavenging activity, indicating potential antioxidant applications. The study by Li et al. (2012) highlighted the possible use of such compounds in food or pharmaceutical fields as natural antioxidants.
Synthesis and Chemical Transformations
Kobayashi et al. (2000) conducted research on the dealkylation of a derivative of 2-Bromo-n-(4-methylbenzyl)acetamide, indicating the compound's relevance in chemical synthesis and transformations. The study Kobayashi et al. (2000) demonstrated the compound's potential in generating benzodithiete or its equivalent through a dithia dication process.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Benzylic compounds typically undergo reactions such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
Without specific information on 2-Bromo-n-(4-methylbenzyl)acetamide, it’s challenging to determine the exact biochemical pathways it affects. Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown a wide range of biological activities, suggesting that they could have diverse effects at the molecular and cellular level .
Propiedades
IUPAC Name |
2-bromo-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-8-2-4-9(5-3-8)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJHOIFFMIPRCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-n-(4-methylbenzyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



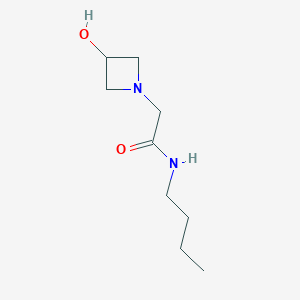
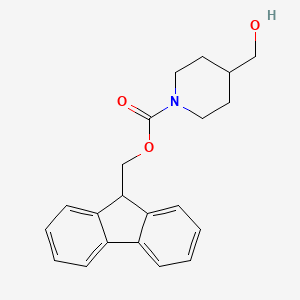

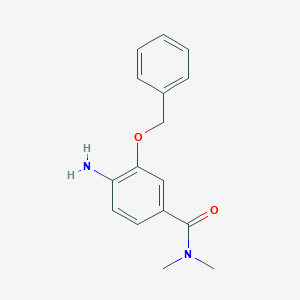
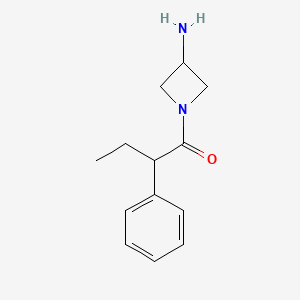
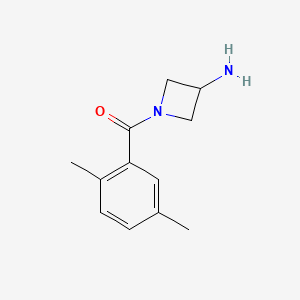
![1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1468992.png)
![[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1468993.png)
